Z-Phe-Leu-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Substrate for Carboxypeptidase Analysis

Z-Phe-Leu-OH functions as a valuable tool for researchers to differentiate, characterize, and analyze the kinetic properties of various carboxypeptidases. Carboxypeptidases are a class of enzymes that cleave peptide bonds at the C-terminus (carboxyl-end) of proteins. By using Z-Phe-Leu-OH as a substrate, scientists can assess the activity and specificity of different carboxypeptidases [].

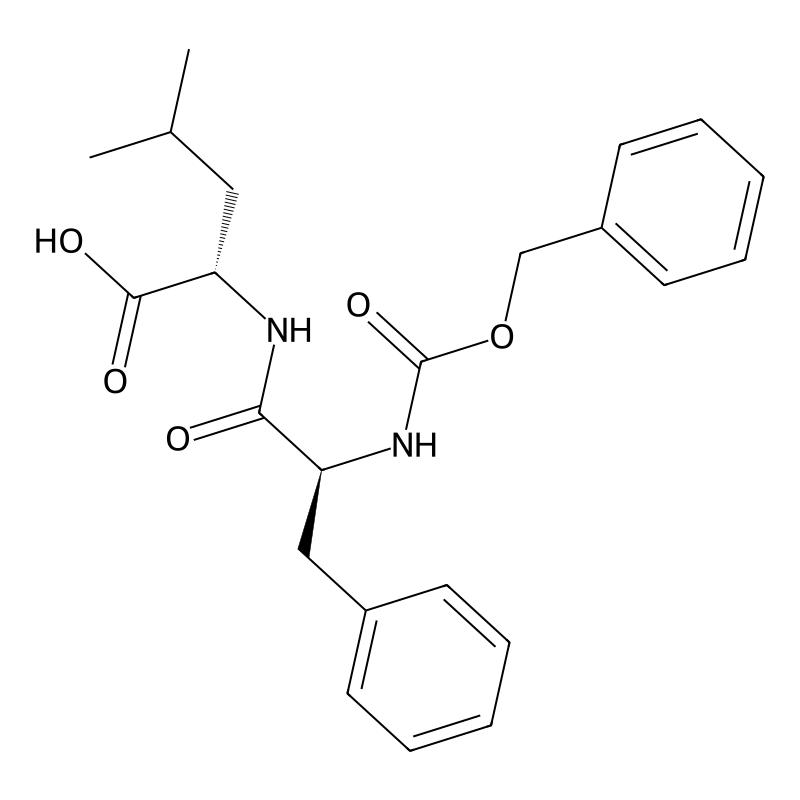

The "Z" in Z-Phe-Leu-OH represents a protecting group called carbobenzoxy (CBZ) attached to the N-terminus (amino-end) of the molecule. This protecting group prevents unwanted reactions at the N-terminus while the carboxypeptidase cleaves the peptide bond between phenylalanine (Phe) and leucine (Leu) at the C-terminus [].

Examples of Carboxypeptidases Studied with Z-Phe-Leu-OH

Several types of carboxypeptidases can be studied using Z-Phe-Leu-OH. Some examples include:

- Carboxypeptidase Y: This enzyme is found in various organisms, including yeast and mammals. Z-Phe-Leu-OH serves as a good substrate for studying its activity [].

- Streptomyces griseus carboxypeptidase: This enzyme originates from the bacterium Streptomyces griseus. Z-Phe-Leu-OH is a suitable substrate for analyzing this specific carboxypeptidase as well [].

- Membrane-associated carboxypeptidase ysc-lambda: This enzyme is located in the cell membrane of certain bacteria. Z-Phe-Leu-OH can be used to investigate the function and properties of this membrane-bound carboxypeptidase [].

Detection Methods

Following the cleavage of Z-Phe-Leu-OH by a carboxypeptidase, the resulting product, Phe-Leu (phenylalanine-leucine), can be quantified using various methods. One common approach involves generating a fluorescent adduct with o-phthalaldehyde, allowing for the detection and measurement of the enzyme's activity [].

Z-Phe-Leu-OH, also known as Z-phenylalanine-leucine hydroxylamine, is a dipeptide compound characterized by its structure, which includes a phenylalanine residue and a leucine residue. The molecular formula for Z-Phe-Leu-OH is C23H28N2O5, and its chemical identifier is CID 7272330 in the PubChem database . The "Z" designation indicates that the phenylalanine side chain is protected, which is common in peptide synthesis to prevent unwanted reactions at the amino group during subsequent steps.

Z-Phe-Leu-OH itself does not possess any inherent biological activity. Its primary function lies in acting as a substrate for enzymes, particularly carboxypeptidases. These enzymes play a crucial role in protein degradation within cells. By studying the enzymatic hydrolysis of Z-Phe-Leu-OH, researchers can gain insights into the activity, specificity, and kinetics of carboxypeptidases [, ].

- Hydrolysis: In aqueous environments, Z-Phe-Leu-OH can be hydrolyzed to release free phenylalanine and leucine.

- Peptide Bond Formation: The compound can participate in further peptide bond formation, allowing for the synthesis of longer peptides.

- Deprotection Reactions: The protective group on the phenylalanine can be removed under acidic or basic conditions to yield free amino acids.

These reactions are essential in peptide synthesis and modification processes, enabling the creation of more complex structures.

Z-Phe-Leu-OH has been studied for its biological activity, particularly in the context of enzyme substrates. It serves as a substrate for various enzymes, including those involved in peptide hydrolysis. Its structure allows it to interact with biological systems effectively, influencing processes such as protein synthesis and metabolic pathways. Additionally, compounds similar to Z-Phe-Leu-OH are often investigated for their potential therapeutic applications in treating conditions related to peptide metabolism.

The synthesis of Z-Phe-Leu-OH typically involves the following methods:

- Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain while using resin-bound intermediates.

- Chemo-enzymatic Methods: These involve using specific enzymes to catalyze reactions that form peptide bonds under mild conditions .

- Solution-Phase Synthesis: Involves traditional organic chemistry techniques where reagents are mixed in solution to facilitate bond formation.

These methods can be tailored based on the desired purity and yield of the final product.

Z-Phe-Leu-OH finds applications in various fields:

- Biochemistry: Used as a substrate for enzyme assays to study enzyme kinetics and mechanisms.

- Pharmaceutical Research: Investigated for its potential role in drug development, particularly in designing inhibitors or modulators of specific biological pathways.

- Peptide Synthesis: Serves as an intermediate in synthesizing more complex peptides or proteins.

Studies examining the interactions of Z-Phe-Leu-OH with enzymes and receptors have shown that it can influence enzymatic activity and binding affinities. For example, it has been used to assess the specificity of angiotensin-converting enzymes. These interaction studies help elucidate the compound's role in biological systems and its potential therapeutic benefits.

Z-Phe-Leu-OH shares structural similarities with several other dipeptides and related compounds. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Z-Phe-His-Leu-OH | C23H28N2O5 | Contains histidine instead of leucine |

| Z-Tyr-Leu-OH | C23H28N2O5 | Incorporates tyrosine, affecting hydrophobicity |

| N-CBZ-Phe-Leu | C23H30N2O4 | Has a carbobenzoxy protection group |

Z-Phe-Leu-OH is unique due to its specific combination of phenylalanine and leucine residues, which contributes to its distinct biochemical properties and potential applications in research and therapeutics.